Tyrosinase (206-214) (human)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

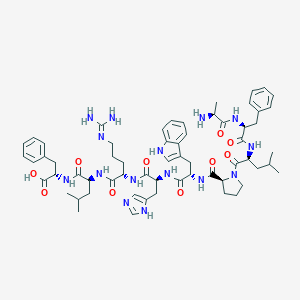

チロシナーゼ (206-214), ヒトは、アラ-フェニルアラニン-ロイシン-プロリン-トリプトファン-ヒスチジン-アルギニン-ロイシン-フェニルアラニンの配列を持つ、9つのアミノ酸からなるペプチドです。このペプチドは、チロシナーゼ酵素のエピトープであり、HLA-A24拘束性腫瘍浸潤リンパ球によって認識されます。チロシナーゼは、銅含有酵素であり、チロシンを酸化することによりメラニンやその他の色素の産生において重要な役割を果たします。 ペプチドチロシナーゼ (206-214) は、特にメラノーマにおける免疫療法研究において重要です .

準備方法

合成経路と反応条件: チロシナーゼ (206-214), ヒトは、固相ペプチド合成 (SPPS) を用いて合成されます。この方法は、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を逐次的に付加することを含みます。このプロセスでは、通常、アミノ基を保護するためにFmoc (9-フルオレニルメチルオキシカルボニル) ケミストリーが使用されます。 ペプチドはその後、樹脂から切断され、脱保護されて最終生成物が得られます .

工業的製造方法: チロシナーゼ (206-214) の工業的製造は、ラボでの合成と同様の原理に従いますが、より大規模です。自動ペプチド合成装置は、効率と収量を高めるためにしばしば使用されます。 このプロセスには、ペプチドの純度と品質を保証するために、高速液体クロマトグラフィー (HPLC) を含む厳格な精製ステップが含まれます .

化学反応の分析

反応の種類: チロシナーゼ (206-214) は、主に酸化反応を受けます。チロシナーゼ酵素は、モノフェノールのジフェノールへのヒドロキシル化と、続くジフェノールのキノンへの酸化を触媒します。 これらの反応は、メラニン生合成において重要です .

一般的な試薬と条件:

酸化: チロシナーゼは、分子状酸素 (O₂) をコ基質として使用して、フェノール性化合物を酸化します。

ヒドロキシル化: 酵素は、チロシンのL-DOPA (ジヒドロキシフェニルアラニン) へのヒドロキシル化を促進するために、活性部位で銅イオン (Cu²⁺) を必要とします.

主要な生成物: チロシナーゼ触媒反応の主要な生成物は、最終的に重合してメラニンを形成する、ドパキノンなどのメラニン前駆体です .

科学的研究の応用

Role in Melanogenesis

Tyrosinase catalyzes the initial and rate-limiting steps in the melanogenesis pathway, converting L-tyrosine to L-DOPA and subsequently to dopaquinone. This process is vital for pigmentation in human skin, hair, and eyes. The enzyme's activity can lead to hyperpigmentation disorders, making it a target for inhibitors that can modulate its function .

Cosmetic Applications

Depigmentation Agents

Tyrosinase inhibitors are extensively used in cosmetic formulations aimed at reducing hyperpigmentation. Compounds such as kojic acid and azelaic acid have been identified as effective tyrosinase inhibitors that help in skin whitening by reducing melanin synthesis. Recent studies have highlighted the efficacy of natural extracts from fungi and plants that exhibit anti-melanogenic properties, providing safer alternatives for skin depigmentation .

Case Studies

- A study demonstrated that extracts from Trichoderma harzianum showed significant inhibition of melanin production in cultured melanoma cells, indicating their potential use in cosmetic products aimed at skin lightening .

- Another research highlighted the effectiveness of phenolic compounds from natural sources as tyrosinase inhibitors, suggesting their incorporation into cosmetic formulations .

Pharmaceutical Applications

Antimelanoma Drugs

Tyrosinase has been explored as a target for developing antimelanoma drugs due to its role in melanoma progression. Inhibitors of tyrosinase are being investigated for their potential to reduce tumor growth by limiting melanin production within melanoma cells .

In Vivo Studies

Recent advances involve using zebrafish as a model organism to study the effects of new tyrosinase inhibitors on pigmentation and melanoma development. This approach allows researchers to track the efficacy of compounds in a living system while providing insights into their mechanisms of action .

Agricultural Applications

Antibrowning Agents

In agriculture, tyrosinase plays a role in enzymatic browning processes that affect food quality. Inhibitors of tyrosinase are being developed to prevent browning in fruits and vegetables during storage and processing, thereby extending shelf life and maintaining aesthetic quality .

Case Studies

- Research has shown that certain fungal metabolites can inhibit tyrosinase activity effectively, suggesting their application as natural preservatives in food products .

- The use of phenolic compounds derived from plants has also been explored for their ability to reduce browning reactions in various agricultural products .

Research Methodologies

The study of tyrosinase inhibitors includes various methodologies such as:

- Molecular Docking Studies : These studies help predict how different compounds interact with the tyrosinase enzyme at the molecular level, aiding in the design of more effective inhibitors .

- High-Throughput Screening : Advanced screening techniques are employed to quickly identify potential tyrosinase inhibitors from large libraries of compounds .

- Quantitative Structure–Activity Relationship (QSAR) : This computational approach correlates chemical structure with biological activity, facilitating the discovery of new inhibitors .

作用機序

チロシナーゼ (206-214) は、免疫系との相互作用を通じてその効果を発揮します。このペプチドは、HLA-A24拘束性腫瘍浸潤リンパ球によって認識され、チロシナーゼを発現するメラノーマ細胞を標的にします。 この認識によりT細胞が活性化され、その後、メラノーマ細胞を攻撃して破壊します .

分子レベルでは、チロシナーゼは、一連の酸化反応を通じてチロシンをドパキノンに変換を触媒します。酵素の活性部位には、これらの反応を促進する銅イオンが含まれています。 チロシンのL-DOPAへのヒドロキシル化と、それに続くドパキノンへの酸化は、メラニン生合成において重要なステップです .

類似の化合物:

チロシナーゼ (368-376), ヒト: HLA-A24拘束性リンパ球によって認識される、チロシナーゼの別のペプチドエピトープ。

チロシナーゼ (1-9), ヒト: 類似の免疫学的特性を持つ、チロシナーゼのより短いペプチドエピトープ。

独自性: チロシナーゼ (206-214) は、その特定の配列と、HLA-A24拘束性腫瘍浸潤リンパ球によって認識される能力により、ユニークです。 この特異性により、特にメラノーマ免疫療法の文脈において、非常に価値があります .

結論として、チロシナーゼ (206-214), ヒトは、免疫療法、化粧品、および農業研究において重要な意味を持つペプチドです。そのユニークな特性と免疫系との特定の相互作用により、さまざまな科学的用途において貴重なツールとなっています。

類似化合物との比較

Tyrosinase (368-376), human: Another peptide epitope of tyrosinase recognized by HLA-A24 restricted lymphocytes.

Tyrosinase (1-9), human: A shorter peptide epitope of tyrosinase with similar immunological properties.

Uniqueness: Tyrosinase (206-214) is unique due to its specific sequence and its ability to be recognized by HLA-A24 restricted, tumor-infiltrating lymphocytes. This specificity makes it particularly valuable in the context of melanoma immunotherapy .

生物活性

Tyrosinase is a crucial enzyme involved in the biosynthesis of melanin, playing a significant role in pigmentation and various biological processes. This article focuses on the biological activity of the human tyrosinase peptide (206-214), examining its enzymatic functions, inhibition mechanisms, and implications in health and disease.

Overview of Tyrosinase

Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that catalyzes two key reactions in melanogenesis:

- Monophenolase Activity : Hydroxylation of L-tyrosine to L-DOPA.

- Diphenolase Activity : Oxidation of L-DOPA to dopaquinone .

These reactions are essential for melanin production, which protects against UV radiation and contributes to skin coloration.

Biological Functions and Mechanisms

Tyrosinase operates through a complex mechanism involving substrate binding and oxidation-reduction reactions. The enzyme's activity is influenced by various factors, including pH, temperature, and the presence of inhibitors. Understanding these factors is crucial for developing therapeutic agents targeting tyrosinase-related conditions, such as hyperpigmentation and melanoma.

Reaction Mechanism

The catalytic cycle of tyrosinase involves:

- Binding of L-Tyrosine : The substrate binds to the active site, where it undergoes hydroxylation to form L-DOPA.

- Formation of Dopaquinone : L-DOPA is subsequently oxidized to dopaquinone, which can further polymerize to form melanin .

Inhibition Studies

Tyrosinase inhibitors are vital in managing conditions associated with excessive melanin production. Various natural and synthetic compounds have been studied for their inhibitory effects on tyrosinase activity.

Case Studies on Inhibitory Effects

-

Natural Extracts : A study evaluated extracts from A. numidica, demonstrating strong tyrosinase inhibitory activity with an IC50 value significantly lower than that of kojic acid, a standard inhibitor .

Extract IC50 (µg/mL) Ethyl Acetate 3.72 ± 1.04 n-Butanol 20.42 ± 0.98 Kojic Acid 25.23 ± 0.78 - Synthetic Inhibitors : Research has identified several synthetic compounds with potent inhibitory effects on human tyrosinase, including derivatives of phenolic compounds with low IC50 values ranging from 0.08 µM to 1.10 µM .

Implications in Health

The regulation of tyrosinase activity has significant implications for skin health:

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H83N15O10/c1-35(2)26-45(54(79)75-50(60(85)86)29-39-18-10-7-11-19-39)71-53(78)44(22-14-24-66-61(63)64)69-57(82)48(31-41-33-65-34-68-41)72-56(81)47(30-40-32-67-43-21-13-12-20-42(40)43)73-58(83)51-23-15-25-76(51)59(84)49(27-36(3)4)74-55(80)46(70-52(77)37(5)62)28-38-16-8-6-9-17-38/h6-13,16-21,32-37,44-51,67H,14-15,22-31,62H2,1-5H3,(H,65,68)(H,69,82)(H,70,77)(H,71,78)(H,72,81)(H,73,83)(H,74,80)(H,75,79)(H,85,86)(H4,63,64,66)/t37-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTHINDBILABAB-WDGXTDPFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H83N15O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1186.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。